molecular formula C6H13O8P B12321493 6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT)

6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT)

Cat. No.: B12321493
M. Wt: 244.14 g/mol
InChI Key: PTVXQARCLQPGIR-UHFFFAOYSA-N
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Description

6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) is a chemical compound with the molecular formula C6H13O8PThis compound is a derivative of galactose, a type of sugar, and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) involves the phosphorylation of 6-deoxy-beta-L-galactose. The reaction typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is carried out in an organic solvent like pyridine or dimethylformamide (DMF) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for certain enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

    6-Deoxy-beta-D-galactose phosphate: A similar compound with a different stereochemistry.

    6-Deoxy-alpha-L-galactose phosphate: Another stereoisomer with distinct properties.

    6-Deoxy-beta-L-mannose phosphate: A related compound with a different sugar moiety.

Uniqueness

6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) is unique due to its specific stereochemistry and the presence of the cyclohexylammonium salt. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVXQARCLQPGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864691
Record name 6-Deoxy-1-O-phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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